Ethyl 3,3-difluoro-2,2-dimethylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-difluoro-2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCZSZXSOBENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,3 Difluoro 2,2 Dimethylbutanoate and Analogous Gem Difluoroester Systems
Strategies for the Construction of Gem-Difluoromethylene Moieties
The creation of the CF2 group in ester systems can be broadly approached through two distinct strategies: the functionalization of already fluorinated precursors via C-F bond activation and the transformation of other functional groups into the gem-difluoro unit through oxidative fluorination.
C-F Activation Approaches in Fluorinated Ester Synthesis
Recent advances in photoredox catalysis have revolutionized the field of organofluorine chemistry, enabling the activation of strong C-F bonds under mild conditions. These approaches are particularly valuable for the synthesis of gem-difluoroesters from readily available polyfluorinated starting materials.
Visible-light photoredox catalysis provides a powerful platform for the generation of fluoroalkyl radicals from fluorinated esters, which can then be trapped by alkenes in hydrofluoroalkylation reactions. A notable strategy involves the defluorinative alkylation of trifluoroacetates. nih.gov This method allows for the selective activation of a single C-F bond in a trifluoromethyl group, a significant challenge in synthetic chemistry. nih.gov The resulting gem-difluoro ester can serve as a versatile intermediate for further molecular elaboration. nih.gov
The process is often initiated by a photocatalyst that, upon excitation by visible light, facilitates a single-electron transfer to the fluorinated ester. This generates a radical anion that subsequently expels a fluoride (B91410) ion to form a difluoroalkyl radical. This radical can then add across an alkene, and the resulting radical is quenched by a hydrogen atom source to yield the hydrofluoroalkylated product.
A specific methodology for the hydrofluoroalkylation of alkenes with trifluoroacetic esters utilizes a diaminoalkyl radical, generated from trimethyltriazinane under visible light irradiation, to activate the C-F bond. organic-chemistry.org This metal-free approach proceeds via a combined single-electron reduction and fluoride transfer mechanism. organic-chemistry.org The reaction demonstrates a broad substrate scope and is tolerant of various functional groups. organic-chemistry.org
| Alkene Substrate | Fluorinated Ester | Photocatalyst | Additives | Product | Yield (%) |
| 1-Octene | Ethyl Trifluoroacetate | 3DPA2FBN | Trimethyltriazinane, KI, t-BuSH | Ethyl 2,2-difluorodecanoate | 85 |
| Cyclohexene | Ethyl Trifluoroacetate | 3DPA2FBN | Trimethyltriazinane, KI, t-BuSH | Ethyl (cyclohexyl)difluoroacetate | 78 |
| Styrene | Ethyl Trifluoroacetate | 3DPA2FBN | Trimethyltriazinane, KI, t-BuSH | Ethyl 2,2-difluoro-3-phenylpropanoate | 65 |
This table presents illustrative data based on reported methodologies for photocatalytic hydrofluoroalkylation.
Reductive defluorinative alkylation offers another avenue for the synthesis of gem-difluoro compounds. These methods typically involve the reduction of a C-F bond and the concurrent formation of a new carbon-carbon bond. While distinct from the hydrofluoroalkylation described above, photocatalysis often plays a key role in these transformations as well.
For instance, the photocatalytic reductive alkylation of highly fluorinated arenes with unactivated alkenes has been demonstrated, showcasing the potential for C-F functionalization to build molecular complexity. scispace.com Although this example focuses on aromatic systems, the underlying principles can be extended to aliphatic esters. The reaction proceeds under mild conditions and is highly efficient, requiring only a small amount of catalyst. scispace.com
Transition metal catalysis can also be employed for reductive C-F bond cleavage. Nickel-catalyzed allylic defluorinative cross-electrophile coupling reactions of trifluoromethyl-substituted alkenes with various electrophiles have been developed for the synthesis of gem-difluoroalkenes. researchgate.net This approach highlights the utility of reductive C-F cleavage in forming new C-C bonds.
Oxidative Fluorination and Desulfurization-Difluorination Protocols
An alternative to C-F activation is the de novo construction of the gem-difluoromethylene unit from other functional groups. Oxidative desulfurization-difluorination is a prominent strategy in this regard, converting sulfur-containing precursors into the desired difluorinated products.
Bromine trifluoride (BrF3) is a potent fluorinating agent capable of converting dithiane derivatives into gem-difluoromethylene compounds. While direct examples for the synthesis of ethyl 3,3-difluoro-2,2-dimethylbutanoate using this method are not prevalent in the literature, the principle has been demonstrated in analogous systems. For example, BrF3 has been used in the synthesis of difluoroaryldioxoles from the corresponding thiodioxoles. researchgate.net This transformation proceeds via a desulfurative fluorination mechanism.
The reaction of 2-alkyl-1,3-dithiane-2-carboxylic acids with BrF3 has been shown to produce trifluoromethylalkyl derivatives through a process involving both ionic and radical trifluorodecarboxylation. researchgate.net This suggests that dithiane derivatives of esters could potentially serve as precursors for gem-difluoroesters, where the dithiane group is converted to a difluoromethylene group by BrF3.
| Dithiane Precursor | Reagent | Product | Yield (%) |
| 2-Phenyl-1,3-dithiane | BrF3 | (Difluoromethyl)benzene | Moderate |
| 2-Hexyl-1,3-dithiane-2-carboxylic acid | BrF3 | 1,1,1-Trifluoroheptane | 50-60 |
This table provides representative examples of BrF3-mediated desulfurative fluorination.
A more general and widely applicable method for the synthesis of gem-difluoro compounds is the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov This protocol typically employs a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), and a fluoride source, like pyridine·9HF. nih.gov The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement followed by an oxidative desulfurization-fluorination step. nih.gov
This methodology has been successfully applied to the synthesis of various ω-substituted 1,1-difluoroalkanes from their corresponding alkyl aryl thioether precursors in good yields. nih.gov The extension of this method to α-arylthio esters would provide a direct route to gem-difluoroesters. The reaction of an α-arylthio ester with an electrophilic halogenating agent and a fluoride source would be expected to yield the corresponding α,α-difluoroester.
| Thioether Substrate | Oxidizer | Fluoride Source | Product | Yield (%) |
| Dodecyl phenyl sulfide | DBH | Py·9HF | 1,1-Difluorododecane | 85 |
| 1-(Phenylthio)dodecan-2-one | DBH | Py·9HF | 1,1-Difluorododecan-2-one | 70 |
| Ethyl 2-(phenylthio)acetate | DBH | Py·9HF | Ethyl difluoroacetate | Expected |
This table illustrates the scope of the oxidative desulfurization-difluorination of thioethers and the expected application to α-arylthio esters.
Conversion of Precursor Carbonyl Compounds to Gem-Difluoro Esters
A common strategy for the synthesis of gem-difluoro esters involves the conversion of precursor carbonyl compounds. This approach leverages the reactivity of the carbonyl group to introduce two fluorine atoms onto the same carbon.
Transformations of α-Keto Esters to β,β-Difluoro-α-Keto Esters and Corresponding Acids
One notable method involves the transformation of α-keto esters into β,β-difluoro-α-keto esters. miami.eduacs.org This synthetic route provides a "formal" insertion of a difluoromethylene group. researchgate.net The process typically begins with the fluorination of an α-keto ester to form an α,α-difluoro ester. acs.org This intermediate then undergoes a four-step sequence to yield the target β,β-difluoro-α-keto ester. researchgate.netacs.org This multi-step conversion involves the synthesis of hemiacetal, cyanohydrin, and α-hydroxy ester difluorinated intermediates. researchgate.net
This methodology has been successfully applied to a range of substrates, demonstrating its utility in preparing various β,β-difluoro-α-keto esters and their corresponding acids. researchgate.net
Reactions Involving Sulfur Tetrafluoride (SF4) for Fluorination
Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of converting carbonyl compounds into geminal difluorides. wikipedia.org The reaction of aldehydes and ketones with SF4 yields geminal difluorides, although reaction times can be long and yields are often moderate. wikipedia.org The mechanism is thought to involve the initial addition of SF4 across the carbonyl double bond. wikipedia.org
While SF4 is effective, it is a hazardous gas requiring specialized handling. wikipedia.org For laboratory-scale fluorinations, reagents like diethylaminosulfur trifluoride (DAST) are often preferred. researchgate.netacsgcipr.org These reagents also convert aldehydes and ketones to gem-difluorides. acsgcipr.org The reaction mechanism involves the activation of the carbonyl group followed by reaction with fluoride. acsgcipr.org
| Precursor | Reagent | Product | Reference |
| Aldehydes/Ketones | SF4 | Geminal difluorides | wikipedia.org |
| α-Keto Esters | DAST | α,α-Difluoro Esters | acs.org |
Difluorocarbene-Based Methodologies
Difluorocarbene (:CF2) is a versatile intermediate for the synthesis of gem-difluorinated compounds. cas.cn These methodologies offer a direct approach to installing the difluoromethylene group.
Difluoromethylation and Gem-Difluorocyclization Strategies
Difluorocarbene can be generated from various precursors and can participate in difluoromethylation and gem-difluorocyclization reactions. cas.cn The reaction of difluorocarbene with nucleophiles leads to difluoromethylated products, while its reaction with alkenes and alkynes results in the formation of gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnresearchgate.net
Significant progress has been made in developing new and more environmentally friendly difluorocarbene reagents for these transformations. cas.cn The choice of difluorocarbene source is crucial, as the reaction conditions can influence the outcome and efficiency of the desired transformation. cas.cn
Transition Metal-Catalyzed Approaches in Difluoroester Synthesis
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds and the synthesis of complex fluorinated molecules.
Copper-Catalyzed Difluoroalkylation and Cyclization Reactions
Copper-catalyzed reactions have been extensively developed for the synthesis of difluoroalkyl-containing compounds. mdpi.comnih.gov These reactions often proceed through a radical mechanism involving an RCF2 radical intermediate. nih.gov
Copper catalysts can mediate the difluoroalkylation of various substrates, including alkenyl carboxylic acids, to produce difluoroalkyl lactones. mdpi.com Additionally, copper-catalyzed cyclization reactions of bromodifluoroacetic acid derivatives can generate functionalized heterocycles. mdpi.com These methods provide efficient routes to a variety of difluorinated esters and related structures under mild reaction conditions. mdpi.com
| Reaction Type | Catalyst | Substrate | Product | Reference |
| Difluoroalkylation | Copper | Alkenyl carboxylic acids | Difluoroalkyl lactones | mdpi.com |
| Cyclization | Copper | Bromodifluoroacetic acid derivatives | Functionalized heterocycles | mdpi.com |
Palladium-Mediated Fluoroenolate Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has been extended to the formation of carbon-fluorine bonds and the synthesis of fluorinated compounds. The synthesis of α,α-difluoroesters can be achieved through transformations involving palladium fluoroenolate intermediates.
A general pathway for these transformations involves the oxidative addition of a suitable precursor, such as ethyl bromodifluoroacetate, to a palladium(0) complex. This step forms a bromopalladium difluoroenolate complex. nih.gov Subsequent transmetalation with an organometallic reagent (e.g., an organozinc or organoboron compound) replaces the bromide with an organic moiety, generating an arylpalladium fluoroenolate complex. nih.gov The final and crucial step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
The choice of ligands on the palladium center is critical for the success of these reactions, influencing both the rate and yield of the reductive elimination step. nih.gov For instance, ligands with large bite angles have been shown to promote reductive elimination. nih.gov While the direct synthesis of this compound via this method would require a tert-butyl nucleophile, the principles established for the synthesis of related aryldifluoroacetates demonstrate the utility of palladium-mediated fluoroenolate transformations in constructing gem-difluoroester frameworks. nih.gov
Another palladium-catalyzed approach involves the C-H functionalization and subsequent β-fluoride elimination. d-nb.infonih.gov This method allows for the formal introduction of a 1-aryl-(2,2-difluorovinyl) group onto various substrates. d-nb.infonih.gov While this method leads to a difluorovinyl group, it highlights the versatility of palladium catalysis in manipulating fluorinated synthons.
Gold(I)-Catalyzed Hydroalkoxylation for Difluoroester Formation
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. Intramolecular hydroalkoxylation of gem-difluorinated alkynols under gold catalysis has been reported as a viable method for preparing certain fluorinated cyclic ethers. researchgate.net This transformation proceeds through the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular attack of the hydroxyl group.
While this specific methodology is tailored for intramolecular cyclizations to form heterocyclic systems, the fundamental principle of gold-catalyzed activation of unsaturated C-C bonds towards alcohol addition could conceptually be extended to intermolecular reactions. However, the direct gold(I)-catalyzed hydroalkoxylation of an appropriately substituted difluoroalkyne with ethanol to form this compound is not a commonly reported transformation. The reactivity of the gem-difluoro moiety and potential side reactions would need to be carefully considered.
Stereoselective Synthesis of Difluorobutanoate Frameworks
The introduction of stereocenters in molecules containing a gem-difluoro group presents unique challenges due to the electronic and steric properties of the fluorine atoms.
The gem-difluoro group can exert a significant influence on the conformation of a molecule, which in turn can dictate the stereochemical outcome of a reaction. The ability of gem-difluoroalkenes to act as mimics for carbonyl and amide groups has been noted, highlighting their unique electronic nature. nih.gov This electronic influence can affect the transition state geometries of stereoselective reactions.
In the synthesis of complex molecules, the stereochemistry of reactions involving gem-difluoro groups has been shown to be highly dependent on the reaction conditions and the nature of the reagents. For instance, in the synthesis of 4-CF3-β-lactams, the deprotonation alpha to the trifluoromethyl group followed by rearrangement proceeded with excellent stereoselectivity. nih.gov This demonstrates that high levels of stereocontrol are achievable in proximity to fluorinated groups.
The presence of a gem-dimethyl group at the C2 position of this compound introduces significant steric bulk. This steric hindrance can play a crucial role in directing the stereochemical course of reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, describes how gem-dialkyl substitution can favor intramolecular reactions by altering bond angles and bringing reactive ends of a molecule closer together. wikipedia.orglucp.net
In the context of stereoselective synthesis, the bulky gem-dimethyl group can shield one face of a reactive intermediate, leading to preferential attack of a reagent from the less hindered face. This principle is widely used in asymmetric synthesis to achieve high levels of enantioselectivity or diastereoselectivity. For example, in nickel-catalyzed hydroamination reactions, a gem-dimethyl group was found to be important for maintaining regioselectivity, with the Thorpe-Ingold effect being invoked to explain this observation. acs.org The steric repulsion between the gem-dimethyl group and other substituents can lock the molecule into a specific conformation, thereby enhancing the facial bias and leading to a more stereoselective transformation.
Table 1: Factors Influencing Stereoselectivity in the Synthesis of Difluorobutanoate Frameworks
| Factor | Influence on Stereoselectivity |
|---|---|
| Gem-Difluoro Group | Can alter molecular conformation and transition state geometry due to its electronic properties. |
| Gem-Dimethyl Group | Introduces steric hindrance, potentially shielding one face of a reactive intermediate and leading to higher stereoselectivity through the Thorpe-Ingold effect. |
| Reaction Conditions | Choice of catalyst, solvent, and temperature can significantly impact the stereochemical outcome. |
| Reagent Bulk | The steric bulk of the incoming reagent can interact with the substituents on the substrate to favor the formation of one stereoisomer. |
Derivatization and Functionalization of this compound
The chemical modification of this compound can lead to a variety of other valuable fluorinated compounds. The ester functionality and the gem-difluoro group are the primary sites for derivatization.
The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or reaction with organometallic reagents to form tertiary alcohols. These transformations open up avenues to a wide range of other functional groups.
The gem-difluoro group is generally stable, but the adjacent methylene (B1212753) group can be functionalized. Furthermore, gem-difluoroalkenes, which can be synthesized from related precursors, are versatile building blocks for further functionalization. nih.gov Transition metal-catalyzed reactions of gem-difluoroalkenes can lead to the formation of monofluorinated products through processes involving β-fluoride elimination. nih.gov
Additionally, gem-difluoro compounds can be synthesized from anhydrides under photoredox catalysis, and these methods can be used for the late-stage diversification of biorelevant molecules. researchgate.netchemrxiv.org For example, photocatalytic methods have been developed for the amination and heteroarylation of gem-difluoroalkenes. rsc.org While not a direct derivatization of the target molecule, these methods showcase the reactivity of the gem-difluoroalkene motif, which could be an intermediate in the synthesis or derivatization of this compound.
Table 2: Potential Derivatization Reactions of this compound and Related Systems
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Ester Hydrolysis | Acid or base catalysis | 3,3-difluoro-2,2-dimethylbutanoic acid |
| Ester Reduction | LiAlH4, NaBH4 | (3,3-difluoro-2,2-dimethyl)butanol |
| Grignard Reaction | RMgX | Tertiary alcohol |
| Hydrogenation of related gem-difluoroalkene | H2, Pd/C | 4-difluoromethyl-β-lactams (in analogous systems) nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl bromodifluoroacetate |
| 4-CF3-β-lactams |
| gem-difluoroalkenes |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 3,3 Difluoro 2,2 Dimethylbutanoate
Radical Reaction Mechanisms in C-F Bond Activation
The activation of the robust C-F bond through radical intermediates offers a powerful strategy for the functionalization of fluorinated molecules like ethyl 3,3-difluoro-2,2-dimethylbutanoate. These approaches often proceed under mild conditions and exhibit unique reactivity patterns compared to traditional ionic pathways.
Single-Electron Reduction and Fluoride-Coupled Electron Transfer (FCET)
Single-electron transfer (SET) is a fundamental process for initiating the cleavage of C-F bonds. In the case of gem-difluoroalkyl compounds, the introduction of an electron into a low-lying antibonding orbital can trigger the dissociation of a fluoride (B91410) ion. This process can be facilitated by various means, including photoredox catalysis and electrochemical methods. researchgate.net
Recent studies have highlighted the potential for the selective activation of a single C-F bond in trifluoromethyl groups through photochemical C-F activation. nih.gov This approach involves the single-electron reduction of the substrate to form a radical anion, which then undergoes defluorination. nih.gov For a compound like this compound, a similar reductive activation could lead to the formation of a monofluorinated radical intermediate, which can then be trapped by a suitable reagent.
A related and intriguing mechanism is Fluoride-Coupled Electron Transfer (FCET). While direct electron transfer to a C-F bond is often thermodynamically challenging, FCET provides a lower energy pathway by coupling the electron transfer with the simultaneous transfer of a fluoride ion to a suitable acceptor. This concerted process avoids the formation of a high-energy radical anion intermediate. Theoretical studies on Lewis base-boryl radicals have revealed their ability to activate C(sp³)-F bonds via a concerted electron-fluoride transfer mechanism, enabling the direct abstraction of a fluorine atom.
Hydrogen Atom Transfer (HAT) Initiated Radical Chains
Hydrogen Atom Transfer (HAT) represents another versatile strategy for generating carbon-centered radicals from C-H bonds, which can then participate in reactions that lead to C-F bond cleavage. nih.gov In the context of difluoroesters, HAT can be employed to generate a radical at a position alpha to the ester group, which can then undergo further transformations.
A recent study demonstrated a ruthenium-catalyzed reaction of difluoroalkyl diazo compounds with Hantzsch ester under visible light, proceeding through a HAT mechanism to generate a carbon radical. nih.gov This radical intermediate then undergoes C-F bond cleavage to form an α-fluorovinyl product. nih.gov While this specific example involves a diazo compound, the principle of generating a radical that subsequently leads to C-F bond cleavage is applicable to other systems. For this compound, a strategically positioned C-H bond could be targeted by a HAT catalyst to initiate a radical cascade that ultimately results in the functionalization of the difluorinated carbon center.
The following table summarizes key aspects of radical C-F bond activation mechanisms relevant to difluoroesters.
| Mechanism | Initiating Step | Key Intermediate | Driving Force |
| Single-Electron Reduction | Electron transfer to substrate | Radical anion | Formation of a stable fluoride ion and a carbon-centered radical |
| Fluoride-Coupled Electron Transfer (FCET) | Concerted electron and fluoride transfer | Transition state with elongated C-F bond | Formation of a strong bond between the fluoride acceptor and fluoride |
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom | Carbon-centered radical | Formation of a more stable radical or a strong bond in the HAT reagent |
Organometallic Pathways in Transition Metal-Catalyzed Fluorination
Transition metal catalysis has emerged as a cornerstone for the construction and manipulation of C-F bonds. nih.gov These methods often offer high levels of selectivity and functional group tolerance. For difluoroesters like this compound, organometallic pathways provide a means for both the introduction and the modification of the difluoroalkyl moiety.
Oxidative Addition and Reductive Elimination Sequences
A fundamental sequence in many transition metal-catalyzed cross-coupling reactions is oxidative addition followed by reductive elimination. The direct oxidative addition of a C(sp³)-F bond to a low-valent metal center is a challenging but increasingly feasible process. york.ac.ukrsc.orgnih.govresearchgate.net This step involves the insertion of the metal into the C-F bond, forming an organometallic fluoride complex.
Once the organometallic intermediate is formed, it can undergo various transformations before the final C-F bond-forming step, which is typically reductive elimination. nih.govsfasu.eduresearchgate.netacs.orgnih.gov Reductive elimination from a high-valent metal center, such as Pd(IV), has been shown to be a viable pathway for the formation of C-F bonds. sfasu.eduacs.org Mechanistic studies on Pd(IV) fluoride complexes have provided valuable insights into the factors that govern the efficiency of this process. nih.govacs.orgnih.gov For a substrate like this compound, a transition metal could potentially insert into one of the C-F bonds, allowing for subsequent coupling with a variety of nucleophiles.
Role of Metal-Ligand Interactions and Catalyst Design
The nature of the ligands coordinated to the metal center plays a crucial role in modulating the reactivity and selectivity of the catalyst. rsc.orgnih.govfu-berlin.de Ligands can influence the electronic properties of the metal, its coordination geometry, and the steric environment around the active site. In the context of C-F bond activation and formation, ligands can be designed to promote oxidative addition, stabilize high-valent intermediates, and facilitate reductive elimination.
For instance, the use of fluorinated ligands can have a significant impact on the catalytic activity, a phenomenon that has been explored in various asymmetric transformations. rsc.orgnih.gov The electronic and steric properties of the ligand can be fine-tuned to achieve the desired reactivity for a specific substrate, such as a difluoroester. The synergistic interplay between the metal and the ligand is paramount in developing efficient and selective catalytic systems for transformations involving C-F bonds.
The table below outlines the key steps in transition metal-catalyzed C-F bond transformations.
| Step | Description | Key Factors |
| Oxidative Addition | Insertion of the metal center into the C-F bond | Metal's oxidation state and electron density, ligand sterics and electronics |
| Transmetalation/Ligand Exchange | Exchange of ligands on the metal center | Nature of the incoming nucleophile/electrophile |
| Reductive Elimination | Formation of a new bond from two ligands on the metal center | Metal's oxidation state, stability of the resulting product |
Nucleophilic Reaction Mechanisms in Difluoroester Chemistry
Nucleophilic substitution at a carbon bearing one or more fluorine atoms is a challenging transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. libretexts.org However, under appropriate conditions, nucleophilic attack on difluoroesters can lead to valuable chemical modifications.
The reactivity of the carbon atom in the C-F bond is influenced by the high electronegativity of the fluorine atoms, which induces a significant partial positive charge on the carbon, making it susceptible to nucleophilic attack. wikipedia.org However, the strong C-F bond presents a high activation barrier for substitution. libretexts.org
For reactions at the carbonyl group of this compound, standard ester chemistry is expected to occur, such as hydrolysis, transesterification, and reduction, with the difluoroalkyl group remaining intact. Nucleophilic substitution at the difluorinated carbon itself would likely require harsh conditions or specific activation of the C-F bond, for instance, through the formation of a carbocationic intermediate. siue.eduharvard.edulibretexts.org
The general mechanism for a nucleophilic substitution reaction (SN2) at a saturated carbon involves the backside attack of a nucleophile, leading to inversion of stereochemistry. libretexts.org While this is less common for C-F bonds, intramolecular nucleophilic substitution has been shown to be a viable strategy for C-F bond cleavage. The proximity of the nucleophile in an intramolecular setting can overcome the high activation energy associated with breaking the C-F bond. For intermolecular reactions involving difluoroesters, the choice of a highly potent nucleophile and reaction conditions that can stabilize the transition state would be critical. researchgate.net
Influence of Electronic and Steric Factors on Reactivity
The chemical reactivity of this compound in transformations, particularly those involving nucleophilic acyl substitution, is primarily governed by a complex interplay of competing electronic and steric factors. libretexts.orguomustansiriyah.edu.iq The molecule's unique structure, featuring a gem-difluoro group adjacent to the carbonyl function and a gem-dimethyl group at the α-position, creates a nuanced reactivity profile where activating electronic effects are counteracted by significant steric hindrance.
Electronic Factors
The most significant electronic influence on the reactivity of this compound stems from the two fluorine atoms at the 3-position. Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bonds, which in turn withdraws electron density from the adjacent carbonyl carbon. acs.orgnih.gov Consequently, the electrophilicity of the carbonyl carbon is substantially increased, making it theoretically more susceptible to attack by nucleophiles compared to its non-fluorinated analogues. nih.gov This electronic activation is a key feature of α,α-difluoro carbonyl compounds, which often exhibit enhanced reactivity in nucleophilic addition and substitution reactions. nih.govnih.gov
The increased partial positive charge on the carbonyl carbon in this compound facilitates the initial, often rate-limiting, addition step of a nucleophile to form a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq
| Substituent Group (R in R-CH₂-COOEt) | Dominant Electronic Effect | Effect on Carbonyl Carbon (δ+) | Predicted Impact on Reactivity Toward Nucleophiles |
|---|---|---|---|
| -C(CH₃)₃ | Inductive (+I, Donating) | Decreased | Decreased |
| -CH₃ | Inductive (+I, Donating) | Slightly Decreased | Slightly Decreased |
| -H | Neutral (Reference) | Reference | Reference |
| -Cl | Inductive (-I, Withdrawing) | Increased | Increased |
| -CHF₂ | Strong Inductive (-I, Withdrawing) | Strongly Increased | Strongly Increased |
Steric Factors
In direct opposition to the electronic activation, the reactivity of this compound is profoundly influenced by steric hindrance. The two methyl groups at the 2-position, adjacent to the carbonyl group, create a bulky neopentyl-like arrangement. researchgate.netresearchgate.net This steric bulk effectively shields the electrophilic carbonyl carbon, physically impeding the trajectory of an incoming nucleophile. youtube.com For a reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle. The presence of the gem-dimethyl groups significantly constrains this approach, raising the activation energy of the nucleophilic addition step. researchgate.netnih.gov
Esters with sterically demanding acyl groups, such as pivalate (B1233124) esters (which contain a tert-butyl group analogous to the 2,2-dimethylpropyl moiety here), are well-known for their decreased rates of hydrolysis and other nucleophilic acyl substitution reactions. acs.org This steric inhibition is often the dominant factor controlling the reactivity of hindered esters. nih.govnih.gov
Combined Influence and Reactivity Profile
In many common reactions, such as base-catalyzed hydrolysis (saponification), the steric hindrance is expected to be the overriding factor, leading to a significantly lower reaction rate compared to less hindered esters like ethyl acetate (B1210297) or even electronically activated but less hindered esters like ethyl difluoroacetate. rsc.orglibretexts.org The stability and relative inertness conferred by the bulky alkyl group often dictate the practical utility of such compounds, rendering them more resistant to hydrolysis and other degradation pathways. researchgate.net
| Compound | Dominant Steric Factor | Dominant Electronic Factor | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| Ethyl Acetate | Low hindrance | Weakly donating (-CH₃) | 1.00 (Reference) |
| Ethyl Pivalate | Very high hindrance (tert-butyl group) | Donating (-C(CH₃)₃) | ~0.01 |
| Ethyl Difluoroacetate | Low hindrance | Strongly withdrawing (-CHF₂) | >100 |
| This compound | Very high hindrance (neopentyl-like group) | Strongly withdrawing (remote -CF₂ group) | < 0.01 (Predicted to be very slow due to dominant steric effects) |
Advanced Spectroscopic and Analytical Characterization of Ethyl 3,3 Difluoro 2,2 Dimethylbutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Comprehensive searches for experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 3,3-difluoro-2,2-dimethylbutanoate did not yield specific spectral details for this compound. The following sections outline the expected analytical approaches and the type of data that would be obtained from such analyses.
¹H and ¹³C NMR Spectroscopic Analysis
A ¹H NMR spectrum would be anticipated to show distinct signals corresponding to the ethyl group and the dimethylbutanoate backbone. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃), which would appear as a triplet. The two methyl groups at the C2 position are expected to be chemically equivalent and would likely appear as a singlet, integrating to six protons.
In the ¹³C NMR spectrum, separate resonances would be observed for each unique carbon atom. This would include signals for the carbonyl carbon of the ester, the quaternary carbon at C2, the difluorinated carbon at C3, and the two carbons of the ethyl group. The chemical shifts would be influenced by the presence of the electronegative fluorine and oxygen atoms. For instance, the C3 carbon signal would be split into a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a crucial technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms at the C3 position are chemically equivalent. Therefore, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this signal would be indicative of the geminal difluoroalkyl environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. A cross-peak between the methylene and methyl protons of the ethyl group would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals for the ethyl group's methylene and methyl carbons, as well as the methyl carbons at the C2 position.
Nuclear Overhauser Effect (NOE) for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the spatial proximity of atoms. For a molecule like this compound, which does not have stereocenters, NOE analysis would primarily serve to confirm the assignments made through other NMR techniques by showing through-space correlations between nearby protons.
Infrared (IR) Spectroscopy for Functional Group Identification
While specific experimental IR data for this compound is not available, the spectrum can be predicted based on its functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching of the ester group would be prominent, typically appearing in the region of 1735-1750 cm⁻¹. The presence of the C-F bonds would give rise to strong absorption bands in the fingerprint region, generally between 1000 and 1400 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1735-1750 |
| C-F | 1000-1400 |
| C-H (Alkyl) | 2850-3000 |
| C-O (Ester) | 1150-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. numberanalytics.comnih.gov This accuracy allows for the determination of the elemental formula. For this compound (C8H14F2O2), the theoretical monoisotopic mass can be calculated with high precision.
An HRMS instrument, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or an Orbitrap mass spectrometer, would be expected to detect the protonated molecule [M+H]+ or other adducts depending on the ionization source used (e.g., electrospray ionization - ESI). numberanalytics.comnih.gov The measured mass-to-charge ratio (m/z) would be compared against the theoretical value to confirm the elemental composition. The high mass accuracy of HRMS helps distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. acs.org
| Parameter | Value |
| Molecular Formula | C8H14F2O2 |
| Theoretical Monoisotopic Mass | 180.09619 Da |
| Expected Ion Adduct (ESI+) | [M+H]+ |
| Expected m/z for [M+H]+ | 181.10397 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile compounds. scispace.comnih.gov The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase, while the mass spectrometer fragments the eluted molecule and detects the resulting ions. researchgate.net
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+•) at m/z 180, although it may be of low intensity. The fragmentation pattern is predicted based on the functional groups present. Key fragmentation pathways for esters include:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, though less likely to be the primary pathway here due to the substitution pattern.
Loss of the ethoxy group: Cleavage of the C-O bond can result in the loss of •OCH2CH3 (m/z 45) leading to an acylium ion.
Loss of the tert-butyl group: Fragmentation involving the highly stable tert-butyl carbocation is also plausible.
The presence of fluorine atoms significantly influences the fragmentation, often leading to fragments containing fluorine. researchgate.net
| Predicted Fragment | Proposed Structure / Loss | Expected m/z |
| Molecular Ion | [C8H14F2O2]+• | 180 |
| Alpha-cleavage | Loss of •CH2CH3 | 151 |
| Loss of Ethoxy Radical | Loss of •OCH2CH3 | 135 |
| Loss of Ethene | Loss of C2H4 via McLafferty-type rearrangement | 152 |
| tert-Butyl Cation | [C(CH3)3]+ | 57 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including those not suitable for GC-MS. digitellinc.comchromatographyonline.com For this compound, reversed-phase LC would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The compound would be detected by a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). numberanalytics.com ESI in positive ion mode would be expected to generate the protonated molecular ion [M+H]+ at m/z 181.10. Tandem mass spectrometry (LC-MS/MS) could be used for further structural confirmation by selecting the parent ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov This technique is particularly useful for quantitative analysis and for detecting the compound in complex matrices. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State of Fluorine
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. When analyzing this compound, XPS would provide information on the carbon, oxygen, and fluorine atoms.
The F 1s spectrum is particularly informative. For organofluorine compounds, the F 1s peak typically appears at a high binding energy due to the high electronegativity of fluorine. In this molecule, the two fluorine atoms are bonded to the same carbon atom (a CF2 moiety). The binding energy for fluorine in such an environment is expected to be in the range of 688–689 eV. thermofisher.comresearchgate.net The precise binding energy can provide confirmation of the C-F bonding environment and can be distinguished from inorganic fluoride (B91410), which appears at a lower binding energy. researchgate.net The C 1s spectrum would also be complex, showing distinct peaks for the carbonyl carbon, the CF2 carbon, the quaternary carbon, and the ethyl group carbons, each shifted based on its chemical environment.
| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |
| F 1s | ~688.0 - 689.0 | Covalent C-F bond (in CF2 group) |
| C 1s | Multiple peaks expected | C=O, C-F2, C-C, C-O, C-H |
| O 1s | Multiple peaks expected | C=O, C-O-C |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its structure. The Raman spectrum of this compound would be characterized by several key vibrational bands.
Strong Raman scattering is often observed for symmetric, non-polar bonds. Therefore, prominent peaks would be expected for C-C skeletal vibrations and C-F symmetric stretching. The C=O stretching vibration of the ester group will also be present, typically in the 1730-1750 cm⁻¹ region. The C-F stretching modes in gem-difluoro compounds typically appear in the region of 1100-1300 cm⁻¹. ias.ac.in The spectrum would also contain signals corresponding to C-H stretching and bending vibrations.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O Stretch | 1730 - 1750 |
| C-F Symmetric Stretch | 1100 - 1300 |
| C-C Skeletal Stretches | 800 - 1200 |
| C-H Bending Modes | 1350 - 1470 |
| C-H Stretching Modes | 2800 - 3000 |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to verify the empirical formula and confirm the purity of a synthesized compound. For this compound, with the molecular formula C8H14F2O2, the theoretical elemental composition can be calculated from its atomic weights and molecular weight (180.19 g/mol ).
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 53.33% |
| Hydrogen | H | 7.83% |
| Fluorine | F | 21.08% |
| Oxygen | O | 17.76% |
Experimental results from an elemental analyzer that are within a narrow margin of these theoretical values (typically ±0.4%) would confirm the stoichiometric composition and high purity of the sample.
Other Chromatographic and Separation Techniques for Purity Assessment
Besides GC-MS and LC-MS, other chromatographic techniques can be employed to assess the purity of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a standard and highly sensitive method for quantifying the purity of volatile organic compounds. The area of the peak corresponding to the compound can be compared to the total area of all peaks in the chromatogram to determine its percentage purity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While the ester functional group has a weak chromophore, HPLC-UV at low wavelengths (around 210 nm) can be used for purity assessment, especially for identifying non-volatile or UV-active impurities.
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both GC and LC, offering fast and efficient separations. It is particularly useful for compounds that are not sufficiently volatile for GC or lack a strong UV chromophore for HPLC. chromatographyonline.com
These techniques, often used in combination, provide a comprehensive evaluation of the compound's purity by separating it from starting materials, by-products, or degradation products.
Computational Chemistry and Theoretical Studies on Ethyl 3,3 Difluoro 2,2 Dimethylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the chemical behavior of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving fluorinated esters.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms and energetics of organic reactions due to its balance of accuracy and computational cost. For fluorinated esters, DFT calculations can elucidate the pathways of reactions such as hydrolysis, which is a key process for esters.
While specific DFT studies on Ethyl 3,3-difluoro-2,2-dimethylbutanoate are not extensively available in the public domain, the principles can be inferred from studies on analogous fluorinated esters. The hydrolysis of esters typically proceeds through a tetrahedral intermediate. DFT calculations can be employed to determine the energies of the reactants, the tetrahedral intermediate, the transition states, and the products.
The presence of the two fluorine atoms at the 3-position is expected to have a significant impact on the reaction energetics. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) can stabilize the anionic charge that develops on the oxygen atoms of the tetrahedral intermediate. This stabilization would lower the activation energy for the nucleophilic attack on the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to its non-fluorinated counterpart.
Table 1: Hypothetical Relative Energies for the Hydrolysis of this compound Calculated by DFT
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H₂O) | 0.0 |
| First Transition State (Nucleophilic Attack) | +15 to +20 |
| Tetrahedral Intermediate | +5 to +10 |
| Second Transition State (Leaving Group Departure) | +18 to +23 |
| Products (Carboxylic Acid + Ethanol) | -5 to -10 |
Note: These values are illustrative and based on general principles of ester hydrolysis and the known effects of fluorine substitution. Actual values would require specific DFT calculations.
Transition state theory is a cornerstone of chemical kinetics, and computational modeling allows for the precise location and characterization of transition state structures on a potential energy surface. For a reaction involving this compound, such as its hydrolysis or reaction with another nucleophile, transition state modeling can pinpoint the geometry of the highest energy point along the reaction coordinate.
The optimization of the reaction pathway involves finding the minimum energy path connecting reactants and products through the transition state. This allows for the calculation of the activation energy, which is crucial for predicting reaction rates. For the hydrolysis of our target ester, two key transition states would be modeled: one for the formation of the tetrahedral intermediate and one for its breakdown.
Computational software can perform a transition state search, which, once a candidate structure is found, is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The analysis of this vibrational mode provides a clear picture of the atomic motions involved in converting reactants to products.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.
For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The rotation around the various single bonds (e.g., C2-C3, C3-C4, O-CH₂CH₃) leads to a variety of possible conformers. MD simulations can help identify the most stable conformers and the energy barriers between them. The presence of the bulky tert-butyl group and the polar C-F bonds will significantly influence the conformational preferences.
Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or other reactants. This is particularly important for understanding reaction mechanisms in solution, where solvent effects can play a major role. The simulations can provide information on the solvation shell around the ester and how it changes during a reaction.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the different nuclei (¹H, ¹³C, ¹⁹F) in the optimized molecular geometry, it is possible to predict the chemical shifts with a high degree of accuracy. nih.govresearchgate.net For this compound, this would be particularly useful for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Quaternary Carbon (C(CH₃)₂) | 40 - 50 |
| Difluorinated Carbon (CF₂) | 115 - 125 (with C-F coupling) |
| Methyl Carbons of tert-butyl group (CH₃) | 25 - 35 |
| Methylene (B1212753) Carbon of ethyl group (OCH₂) | 60 - 70 |
| Methyl Carbon of ethyl group (CH₃) | 10 - 20 |
Note: These are estimated ranges. Accurate prediction requires specific DFT calculations and referencing.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ester and the C-F stretches.
Understanding of Fluorine's Electronic Effects on Ester Reactivity
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group has profound electronic effects on the reactivity of the ester. These effects can be rationalized and quantified through computational chemistry.
The primary effect of the gem-difluoro group is its strong electron-withdrawing inductive effect (-I). This effect polarizes the C-C bond, which in turn makes the carbonyl carbon more electrophilic. An analysis of the calculated atomic charges (e.g., using Natural Bond Orbital analysis) would show a more positive partial charge on the carbonyl carbon of this compound compared to its non-fluorinated analog. This increased electrophilicity makes the ester more susceptible to nucleophilic attack, leading to a higher reaction rate for processes like hydrolysis. researchgate.net
Future Research Directions and Unaddressed Challenges in Difluorobutanoate Chemistry
Development of Greener and More Sustainable Synthetic Routes
The synthesis of organofluorine compounds has traditionally relied on methods that are often hazardous and environmentally taxing. cas.cn Classic approaches like the Swarts reaction, which uses corrosive reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), generate significant chemical waste. cas.cntandfonline.com Similarly, electrochemical methods like the Simons process can be energy-intensive and sometimes result in low yields. tandfonline.comnumberanalytics.com
Future research must prioritize the development of sustainable synthetic pathways to Ethyl 3,3-difluoro-2,2-dimethylbutanoate. Key areas of focus should include:
Mechanochemical Methods: Solid-state synthesis using techniques like ball milling can eliminate the need for toxic, high-boiling point solvents. rsc.orgrsc.org Research into a mechanochemical halogen exchange (Halex) reaction for difluorination could offer a more environmentally friendly route. rsc.org
Enzymatic Fluorination: S-adenosyl methionine (SAM)-dependent fluorinases present a green alternative for organofluorine synthesis. chemrxiv.org While their substrate scope is currently limited, protein engineering and computational screening could identify or evolve fluorinases capable of acting on precursors to this compound. chemrxiv.org
Benign Fluorinating Agents: The development and application of less toxic and more selective fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, are crucial. numberanalytics.com Integrating these reagents into catalytic, low-waste processes will be essential for sustainable production.
Advanced Catalytic Systems for Enantioselective Synthesis
The creation of chiral centers is paramount in medicinal chemistry, and the asymmetric synthesis of fluorinated compounds is a significant challenge. For this compound, the development of enantioselective methods would unlock its potential in applications requiring specific stereoisomers. A promising avenue is the use of transition metal-catalyzed asymmetric hydrogenation. rsc.org
Palladium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of various unsaturated compounds, including olefins, ketones, and imines. rsc.orgdicp.ac.cn Research has demonstrated that palladium complexes, when combined with chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity. researchgate.netrsc.orgnih.gov This approach could be adapted for the synthesis of chiral difluorobutanoates from corresponding unsaturated precursors. Future investigations should focus on designing and screening novel chiral ligands specifically tailored for gem-difluoroalkene substrates to maximize enantiomeric excess and yield.
Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation This table is illustrative of ligands used in asymmetric hydrogenation and suggests potential candidates for future research on difluorobutanoate precursors.
| Ligand Type | Example Ligand | Metal Catalyst Often Used | Potential Application |
|---|---|---|---|
| Chiral Diphosphine | BINAP | Palladium, Ruthenium, Rhodium | Asymmetric hydrogenation of C=C bonds |
| Chiral Diamine | TsDPEN | Rhodium, Iridium | Asymmetric transfer hydrogenation of ketones |
Exploration of Novel Reactivity Patterns and Transformations
The gem-difluoromethylene group in this compound significantly influences its reactivity. The strong electron-withdrawing nature of the two fluorine atoms makes the α-carbon susceptible to nucleophilic attack. nih.gov However, this often leads to β-fluoride elimination, resulting in monofluoroalkene products. nih.govresearchgate.net A key challenge is to develop "fluorine-retentive" strategies that functionalize the molecule without losing the CF2 group. researchgate.net
Future research should explore:
Catalytic Hydrofunctionalization: Developing catalytic systems that facilitate the net addition of nucleophiles (e.g., thiols, alcohols, carboxylic acids) across a precursor gem-difluoroalkene without subsequent elimination. nih.govacs.org
Rearrangement Reactions: Under specific basic conditions, fluorinated β-lactams have been observed to undergo unexpected ester group migrations. nih.govacs.orgnih.gov Investigating whether similar unprecedented rearrangements can be induced in the difluorobutanoate scaffold could lead to novel molecular skeletons. acs.org
Difluoroenol Species: The in-situ generation of α,α-difluoroenol intermediates from precursors has been shown to be a versatile method for catalytic asymmetric difluoroalkylation reactions. nih.gov Applying this strategy could enable the use of this compound as a building block in complex molecule synthesis.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
Predicting the outcomes of chemical reactions, especially in the complex landscape of organofluorine chemistry, is a time-consuming and resource-intensive process. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery by predicting reaction outcomes, optimizing conditions, and even discovering novel transformations. chemcopilot.comeurekalert.orgnih.gov
For difluorobutanoate chemistry, AI and ML can address several key challenges:
Reaction Prediction and Optimization: ML models trained on large datasets of chemical reactions can predict the most likely products, yields, and optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its derivatives. chemcopilot.comacs.orgrjptonline.org This reduces the need for extensive trial-and-error experimentation. chemcopilot.com
Discovery of Novel Reactivity: By analyzing vast chemical reaction spaces, ML algorithms can identify unprecedented reaction pathways and catalyst systems. nih.gov This could lead to the discovery of entirely new methods for synthesizing and functionalizing difluorobutanoates. hokudai.ac.jp
Data-Driven Synthesis: Integrating ML with automated synthesis platforms can create a closed-loop system for materials discovery. nih.govnih.gov Such a system could autonomously design, synthesize, and test novel difluorinated compounds for desired properties, accelerating the development of new drugs or materials. nih.gov
Detailed Investigation of Biological and Material Science Implications
The unique physicochemical properties imparted by the gem-difluoromethylene group suggest that this compound and its derivatives could have significant applications in both life sciences and materials science.
Biological Implications:
The CF2 group is a well-established bioisostere of moieties like hydroxyl, thiol, amine, or carbonyl groups. researchgate.netacs.orgnih.gov This mimicry, combined with the increased metabolic stability of the C-F bond, makes gem-difluorinated compounds highly attractive for drug design. nih.gov The difluoromethyl group (CF2H) can also act as a lipophilic hydrogen bond donor, enhancing binding affinity to biological targets. nih.govresearchgate.netbohrium.com Future research should involve the synthesis of analogues of this compound to screen for biological activity, such as antibacterial or anti-cancer properties, building on findings from related fluorinated structures like β-lactams. nih.govacs.org Studies have shown that some gem-difluorinated compounds exhibit promising anti-TMV, fungicidal, and insecticidal activities. researchgate.net
Material Science Implications:
Fluorination is known to enhance key properties in materials, including thermal stability, chemical resistance, and hydrophobicity. numberanalytics.com Fluorinated polymers are indispensable in a variety of high-performance applications. numberanalytics.com Fluorinated esters are also being explored as co-solvents in electrolytes for lithium-ion batteries to improve safety and performance. science.gov Investigating the polymerization of derivatives of this compound could lead to new fluorinated polyesters with unique properties. fluorine1.rursc.org These materials could find applications as hydrophobic coatings, specialty lubricants, or components in energy storage systems. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3,3-difluoro-2,2-dimethylbutanoate?
- Methodological Answer : The compound can be synthesized via fluorination of β-keto esters using sulfur tetrafluoride (SF₄). For example, 3,3-difluoro-2,2-dimethylbutanoic acid is prepared by reacting the corresponding β-keto ester with SF₄ under controlled conditions, followed by esterification with ethanol. Key steps include maintaining anhydrous conditions and optimizing reaction time (3–24 hours) to achieve high yields (up to 83%) .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with distinct signals for fluorinated carbons (e.g., δ = 123.9 ppm, t, J = 246.1 Hz in ¹³C NMR) and ester groups (δ = 1.71 ppm in ¹H NMR) .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- PXRD : Identifies crystalline phases by comparing experimental peaks (e.g., 11.32°, 13.84°, 21.12° 2θ) to reference diffractograms .
- FTIR : Validates functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and O–H bonds at ~3400 cm⁻¹) .
- DSC : Assesses thermal stability, with endothermic peaks indicating melting points (e.g., onset at 54.8°C and peak at 116.1°C) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in fluorination reactions?
- Methodological Answer : Fluorination with SF₄ is highly sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., dichloromethane) favor retention of stereochemistry, while elevated temperatures (>50°C) may induce racemization. Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (ee), with fluorine’s electronegativity stabilizing intermediates .
Q. What strategies mitigate impurities during large-scale synthesis of fluorinated esters?
- Methodological Answer : Impurities (e.g., Z/E isomers, unreacted precursors) are minimized via:
- Crystallization : Dissolving the crude product in water-immiscible solvents (e.g., heptane) and inducing crystallization by controlled cooling, achieving >99% purity .
- Distillation vs. Chromatography : Bulb-to-bulb distillation under high vacuum (10–20 μm) is preferred over column chromatography for volatile byproducts .
Q. How does this compound serve as an intermediate in prostaglandin synthesis?
- Methodological Answer : this compound derivatives act as precursors for prostaglandin analogs (e.g., Lubiprostone). A key step involves Horner-Wadsworth-Emmons reactions with bicyclic aldehydes in the presence of Zn(OH)₂, forming α,β-unsaturated ketones. Reaction optimization (e.g., base selection, solvent ratios) ensures >90% yield of the prostaglandin core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
